3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Overview
Description
“3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C9H5N3O . It is a derivative of pyrrolopyridine, a heterocyclic compound .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds were synthesized as part of a study to develop potent inhibitors of the fibroblast growth factor receptor (FGFR) . The exact synthesis process of “3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is not specified in the available resources.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 190.16 . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Characterization
- Biologically Active Scaffolds : 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives have been synthesized and characterized for their potential as biologically active compounds. These derivatives include various pyrrolo[2,3-b]pyridine scaffolds that have been fully characterized and are promising for biological applications (Sroor, 2019).
Material Sciences
- Optical and Junction Characteristics : Studies on pyridine derivatives, including 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, have revealed their potential in material sciences, particularly in optical functions and diode characteristics. These derivatives have been found to exhibit properties that make them suitable for use in various electronic and optoelectronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Organic Chemistry and Catalysis
- Heterocyclic Synthesis : This chemical is a key component in the synthesis of diverse heterocyclic compounds, including pyrrolopyridines and pyridopyrimidines, which are significant in organic synthesis and catalysis (Abdel-Mohsen & Geies, 2008).
Pharmaceutical Research
- Molecular Docking and In Vitro Screening : The derivatives of 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have been utilized in molecular docking studies and in vitro screenings for their potential as pharmaceutical agents. These screenings are aimed at discovering new drugs and therapeutics (Flefel et al., 2018).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The crystal structures of certain derivatives have been elucidated to understand their molecular conformation, intermolecular interactions, and potential applications in materials science (Moustafa & Girgis, 2007).
Safety And Hazards
properties
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-7-1-2-8-6(5-13)4-11-9(8)12-7/h1-2,4-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRRHJGFGZJDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=O)N=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301234392 | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
CAS RN |
1082040-18-3 | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301234392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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